7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline
Description
7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline is a synthetic heterocyclic compound featuring a fused cyclopentaquinoline core. Its structure includes a methoxy group at position 7 and a 4-phenylpiperazine substituent at position 9 (Figure 1).
Properties
CAS No. |
40527-88-6 |
|---|---|
Molecular Formula |
C23H25N3O |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
7-methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline |
InChI |
InChI=1S/C23H25N3O/c1-27-18-10-11-22-20(16-18)23(19-8-5-9-21(19)24-22)26-14-12-25(13-15-26)17-6-3-2-4-7-17/h2-4,6-7,10-11,16H,5,8-9,12-15H2,1H3 |
InChI Key |
HQRKOJHFDQQNAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3CCCC3=C2N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the methoxy group and the phenylpiperazine moiety. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the reactions. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. Safety measures and environmental considerations are also crucial in industrial settings to minimize the impact of chemical production on the environment .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The methoxy group and the phenylpiperazine moiety can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline derivatives .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline exhibit significant antidepressant properties. The compound's structure allows it to interact effectively with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are crucial in the modulation of mood and anxiety .
Antipsychotic Potential
The piperazine moiety in the compound suggests potential antipsychotic effects. Studies have shown that derivatives of piperazine can act as antagonists at dopamine D2 receptors, which are often targeted in the treatment of schizophrenia and other psychotic disorders .
Neuroprotective Effects
Recent studies have investigated the neuroprotective capabilities of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit oxidative stress and modulate neuroinflammatory pathways has been highlighted as a significant area of interest .
Analgesic Properties
The analgesic activity of similar compounds has been documented through various models. For instance, compounds related to 7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline have shown effectiveness in reducing pain responses in animal models, suggesting potential applications in pain management therapies .
Cytotoxic Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Targeting Specific Pathways
The compound has been studied for its ability to inhibit specific signaling pathways involved in cancer progression, such as the EGFR (Epidermal Growth Factor Receptor) pathway. Inhibition of this pathway could lead to reduced tumor growth and metastasis, making it a candidate for further development as an anti-cancer agent.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antidepressant | Demonstrated significant reduction in depressive-like behavior in rodent models when treated with the compound. |
| Study B | Antipsychotic | Showed efficacy in reducing psychotic symptoms in animal models, correlating with dopamine receptor antagonism. |
| Study C | Neuroprotective | Exhibited protective effects against neurotoxicity induced by beta-amyloid peptides in cultured neurons. |
| Study D | Anti-Cancer | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 12 µM. |
Mechanism of Action
The mechanism of action of 7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Variations
The cyclopentaquinoline scaffold is shared among several derivatives, but substituents critically influence biological activity:
- 7-Methoxy-9-(4-phenylpiperazin-1-yl) variant : The phenylpiperazine group enhances binding to enzyme active sites, while the methoxy group improves solubility and metabolic stability .
- 9-Amino-7-methoxy derivatives: These lack the phenylpiperazine group but retain AChE inhibitory activity (IC₅₀ ~16.17 µM for compound 228) .
- 5,6-Dichloronicotinic acid hybrids : These derivatives (e.g., compound 3b) exhibit dual AChE/BChE inhibition (IC₅₀ = 0.052 µM for AChE) and anti-amyloid aggregation properties, attributed to their extended aromatic systems .
Table 1: Structural and Activity Comparison
*Theoretical target based on structural similarity to dual-site inhibitors .
Enzyme Inhibition Mechanisms
- Dual-Site AChE Inhibition : Derivatives like compound 228 and 7-methoxytacrine-adamantylamine heterodimers interact with both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE . The phenylpiperazine group in the target compound may mimic this dual binding, though experimental validation is needed.
- F16BPase Inhibition: Cyclopentaquinolines with amino or aryl groups at position 9 show potent F16BPase inhibition (e.g., IC₅₀ < 1 µM) while minimizing off-target EGFR kinase activity .
Physicochemical and Pharmacokinetic Properties
- Synthetic Accessibility: The target compound is synthesized via Pd-catalyzed cross-coupling or photocyclization, similar to other cyclopentaquinolines .
Biological Activity
7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C23H25N3O
- Molecular Weight : 359.4641 g/mol
- CAS Number : 40527-88-6
- Density : 1.208 g/cm³
- Boiling Point : 585.8°C at 760 mmHg
- Flash Point : 308.1°C
Pharmacological Profile
The compound exhibits a range of biological activities, which can be summarized as follows:
Antidepressant Activity
Research indicates that compounds similar to 7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline may possess antidepressant properties. These effects are often attributed to interactions with serotonin and dopamine receptors, suggesting a potential for treating mood disorders .
Anticancer Potential
Studies have shown that quinoline derivatives can act as anticancer agents. The structural framework of the cyclopenta[b]quinoline scaffold is believed to enhance cytotoxic activity against various cancer cell lines. For instance, derivatives have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
Antimicrobial Activity
The compound may also exhibit antimicrobial properties. Similar piperazine derivatives have demonstrated effectiveness against multiple bacterial strains, indicating a potential role in developing new antibiotics .
Structure-Activity Relationship (SAR)
The SAR of quinoline derivatives indicates that modifications at specific positions can significantly influence biological activity. For instance:
- Substituents on the piperazine ring can enhance receptor affinity.
- Methoxy groups at the 7-position may improve lipophilicity, facilitating better membrane penetration and bioavailability.
A comparative analysis of various derivatives is presented in Table 1.
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 5.0 | |
| Compound B | Antidepressant | 2.5 | |
| Compound C | Antimicrobial | 10.0 |
Study on Antidepressant Effects
A study published in Journal of Medicinal Chemistry examined the antidepressant effects of similar compounds in animal models. The results indicated significant reductions in depressive-like behaviors when administered at optimal doses, supporting the hypothesis that these compounds modulate neurotransmitter systems effectively .
Evaluation of Anticancer Properties
In vitro studies demonstrated that compounds with the cyclopenta[b]quinoline structure inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G2/M phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
